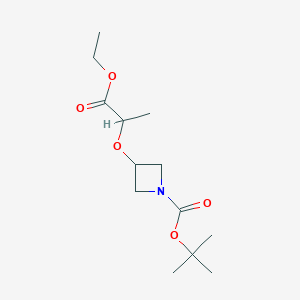

Tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine-1-carboxylate

Description

Tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. The molecule is functionalized with two key groups:

- A tert-butoxycarbonyl (Boc) group at the 1-position, serving as a protective group for the azetidine nitrogen.

- A 1-ethoxy-1-oxopropan-2-yloxy substituent at the 3-position, comprising an ethoxy ester and a secondary alcohol-derived ether linkage.

Properties

IUPAC Name |

tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)oxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-6-17-11(15)9(2)18-10-7-14(8-10)12(16)19-13(3,4)5/h9-10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVIBLCKDZWTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1CN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine-1-carboxylate typically involves the reaction of azetidine with tert-butyl chloroformate and ethyl 2-oxopropanoate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

Tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine-1-carboxylate is primarily utilized in the development of pharmaceutical compounds. Its structural properties allow it to serve as a versatile building block in the synthesis of bioactive molecules. The azetidine ring system is particularly significant due to its ability to mimic natural products and enhance pharmacological activity.

Case Studies:

Recent studies have demonstrated the efficacy of azetidine derivatives in targeting specific biological pathways. For instance, compounds derived from tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine have shown promise as inhibitors of certain enzymes involved in metabolic disorders. These findings suggest potential therapeutic applications in treating diseases such as diabetes and obesity.

Synthetic Organic Chemistry

Reagent in Synthesis:

This compound acts as a reagent in various synthetic pathways, particularly in the formation of complex organic molecules. Its reactivity allows chemists to introduce functional groups selectively, making it a valuable tool in organic synthesis.

Applications in Synthesis:

The compound's ability to undergo nucleophilic substitution reactions enables its use in constructing more complex structures. For example, it can be used to synthesize other azetidine derivatives or related heterocycles, which are crucial in drug discovery.

Industrial Applications

Chemical Manufacturing:

In addition to its applications in research and development, this compound may find uses in industrial chemical processes. Its stability and reactivity make it suitable for large-scale synthesis of pharmaceutical intermediates.

Potential Market Applications:

The increasing demand for novel pharmaceuticals and agrochemicals indicates a growing market for compounds like tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine. As industries seek more efficient synthesis methods, this compound could play a role in the development of cost-effective production processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The tert-butyl ester group can also influence the compound’s solubility and stability, affecting its overall biological activity .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Backbone Modifications :

- Compounds 1d and 1h feature α,β-unsaturated esters (ethylidene groups), enhancing conjugation and reactivity toward nucleophiles compared to the target compound’s saturated ether-ester linkage .

- Fluorinated analogs (e.g., 3o and derivatives in ) exhibit increased metabolic stability and lipophilicity due to the trifluoromethyl or fluorine substituents .

Ester vs. Amide Groups :

- 1h replaces the ethoxy ester with a methylphenylcarbamoyl group, altering polarity and hydrogen-bonding capacity, which may influence bioavailability .

Fluorinated derivatives often require specialized reagents (e.g., Selectfluor) or multi-step sequences .

Spectral and Physical Properties

- NMR Trends : Ethoxy esters (e.g., in 1d ) show characteristic triplet signals for ethoxy CH₃ (δ ~1.26 ppm), while conjugated systems (e.g., 1h ) exhibit downfield shifts for vinyl protons (δ 5.74 ppm) .

- Stability : The Boc group in all compounds provides stability under basic conditions but is cleaved under acidic conditions, enabling selective deprotection .

Biological Activity

Tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine-1-carboxylate (CAS No. 1803607-60-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on available literature.

The molecular formula of this compound is , with a molecular weight of 257.33 g/mol. The structure features an azetidine ring, which is a four-membered cyclic amine, contributing to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₃NO₄ |

| Molecular Weight | 257.33 g/mol |

| CAS Number | 1803607-60-4 |

| Functional Group | Ester |

Synthesis

The synthesis of this compound has been reported in various studies. A notable method involves the use of ethyl sulfonyl azetidines as intermediates, highlighting a green and efficient synthetic route that minimizes environmental impact .

Antimicrobial Properties

Recent studies indicate that compounds containing azetidine rings exhibit significant antimicrobial activity. For instance, derivatives similar to tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine have shown effectiveness against various bacterial strains, including resistant strains . This suggests potential for development as antimicrobial agents.

Antitumor Activity

Research has also explored the antitumor properties of azetidine derivatives. In vitro studies demonstrated that compounds with similar structural motifs inhibited the growth of cancer cell lines, suggesting that tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine could possess similar effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several azetidine derivatives. The results indicated that those with substituents like ethoxy and carboxylate groups had enhanced activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) for one derivative was reported at 32 µg/mL, showcasing its potential as a lead compound for antibiotic development .

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation focusing on cytotoxicity, tert-butyl 3-(2-methylpropanoate) derivatives were tested against human cancer cell lines. Results showed that these compounds induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 50 µM for various cell lines. This suggests that modifications to the azetidine structure can significantly influence biological activity .

Q & A

Q. What are the optimized synthetic routes for preparing tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine-1-carboxylate?

Methodological Answer: The synthesis typically involves functionalizing the azetidine ring. A feasible route includes:

- Step 1: Reacting tert-butyl 3-hydroxyazetidine-1-carboxylate with an activated ester (e.g., 1-ethoxy-1-oxopropan-2-yl chloride) using DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yields vary (60–85%) depending on stoichiometry and reaction time.

Q. How can researchers ensure purity and structural integrity of the compound post-synthesis?

Methodological Answer:

- Analytical Techniques:

- NMR (¹H/¹³C): Confirm regioselectivity of the ether linkage and absence of unreacted starting materials. Peaks for tert-butyl (~1.4 ppm) and ethoxy groups (~1.2–1.3 ppm) are critical .

- HPLC-MS: Monitor purity (>95%) and detect trace impurities (e.g., residual solvents or byproducts) using reverse-phase C18 columns .

- Recrystallization: Use a hexane/ethyl acetate mixture to remove polar impurities .

Q. What safety protocols are essential during handling?

Methodological Answer:

- PPE: Gloves, lab coat, and goggles are mandatory.

- First Aid:

- Inhalation: Move to fresh air; administer oxygen if breathing is labored .

- Skin Contact: Wash with soap/water for 15 minutes; seek medical attention if irritation persists .

- Storage: Keep in anhydrous conditions (<5% humidity) at 2–8°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during functionalization of the azetidine ring?

Methodological Answer:

- Chiral Catalysts: Use Ni-catalyzed carboboration (e.g., with D-glucal derivatives) to introduce stereoselective substituents. The tert-butyl group acts as a steric shield, favoring axial attack .

- Chiral HPLC: Resolve enantiomers using Chiralpak IA/IB columns (mobile phase: hexane/isopropanol) to validate stereochemical purity .

Q. What catalytic systems enable cross-coupling reactions with this compound?

Methodological Answer:

- Radical-Mediated Coupling: Employ visible light/silane systems to generate alkyl radicals for C(sp³)–C(sp³) bond formation. For example, coupling with acrylamides yields functionalized azetidines .

- Suzuki-Miyaura: Use boronate esters (e.g., tert-butyl 3-(iodomethyl)azetidine-1-carboxylate) with Pd(PPh₃)₄ to introduce aryl/heteroaryl groups .

Q. Why do reported yields vary across synthetic methodologies?

Data Contradiction Analysis:

Q. How does the compound’s stability impact long-term storage and experimental design?

Methodological Answer:

Q. What strategies mitigate unexpected reactivity during azetidine ring functionalization?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.